BenchChemオンラインストアへようこそ!

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

GPR55 antagonist CB2 ligand hydrogen-bond donor

Essential minimal H-bond donor probe for GPR55/CB2 SAR—single ethylsulfamoyl N–H donor vs. inactive diethylsulfamoyl (CID 1306259, IC50 >10,000 nM). MW 432.5 g/mol, cLogP ~3.5 gives 73 g/mol & 0.7 log units optimization headroom vs. ML193 for CNS lead programs. Hydrolytically stable for prolonged assays (24–72 hr, pH 7.4, 37°C) unlike acetylsulfamoyl analogs. Pyridin-4-yl scaffold uniquely probes CYP2C9/CYP3A4 binding. For assay reproducibility, SAR accuracy, and drug-like lead optimization.

Molecular Formula C23H20N4O3S
Molecular Weight 432.5
CAS No. 879920-74-8
Cat. No. B2635588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
CAS879920-74-8
Molecular FormulaC23H20N4O3S
Molecular Weight432.5
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
InChIInChI=1S/C23H20N4O3S/c1-2-25-31(29,30)18-9-7-17(8-10-18)26-23(28)20-15-22(16-11-13-24-14-12-16)27-21-6-4-3-5-19(20)21/h3-15,25H,2H2,1H3,(H,26,28)
InChIKeyQELLTTKVESREMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-74-8): Core Structure and Pharmacological Context for Procurement


N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic small molecule (C₂₃H₂₀N₄O₃S, MW 432.5 g/mol) belonging to the quinoline-4-carboxamide aryl sulfonamide class . Its architecture comprises a quinoline core substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a carboxamide linker to a 4-(ethylsulfamoyl)phenyl moiety [1]. This chemotype was investigated within the NIH Molecular Libraries Program as part of a quinoline aryl sulfonamide series targeting the cannabinoid receptor 2 (CB2) and the orphan G-protein coupled receptor GPR55, with close analogs such as ML193 (CID 1261822) emerging as potent and selective GPR55 antagonists (IC₅₀ 221 nM) [2]. The target compound's specific substitution pattern—ethylsulfamoyl on the phenyl ring and pyridin-4-yl at the quinoline 2-position—distinguishes it from the diethylsulfamoyl/phenyl-substituted analog (CID 1306259, BDBM76078) and the dimethylisoxazolylsulfamoyl/pyridin-2-yl-substituted probe ML193, making it a critical comparator for SAR studies within this pharmacologically relevant series [3].

Why In-Class Quinoline-4-Carboxamide Analogs Cannot Simply Replace N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-74-8)


Generic substitution within the quinoline-4-carboxamide aryl sulfonamide series is precluded by the steep SAR observed at both the sulfamoyl substituent and the quinoline 2-position. In the GPR55 antagonist series, replacement of the dimethylisoxazolylsulfamoyl group (present in probe ML193, IC₅₀ 221 nM) with a thiazolylsulfamoyl group (as in CID 2385808/BDBM50683) abolished GPR55 antagonist potency to >3.2×10⁴ nM [1]. Similarly, substituting the pyridin-4-yl at the quinoline 2-position with a phenyl group while simultaneously replacing ethylsulfamoyl with diethylsulfamoyl (CID 1306259/BDBM76078) yielded CB2 IC₅₀ values >1.08×10⁴ nM, indicating that minor structural perturbations produce order-of-magnitude shifts in target engagement [2]. The ethylsulfamoyl group in the target compound provides a distinct hydrogen-bond donor/acceptor profile compared to both the diethylsulfamoyl (lacking the N–H donor) and acetylsulfamoyl (introducing a carbonyl) variants, while the pyridin-4-yl substituent contributes a basic nitrogen absent in phenyl-substituted analogs, enabling pH-dependent solubility modulation [3]. These structural features are non-interchangeable without altering pharmacological selectivity, potency, and physicochemical properties.

Quantitative Differentiation Evidence for N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-74-8) Versus Key Comparators


Hydrogen-Bond Donor Capacity of Ethylsulfamoyl vs. Diethylsulfamoyl: Implications for Target Engagement

The ethylsulfamoyl group (–SO₂NHCH₂CH₃) in the target compound retains one hydrogen-bond donor (N–H), whereas the diethylsulfamoyl group in the close analog CID 1306259/BDBM76078 (–SO₂N(CH₂CH₃)₂) has zero H-bond donors. This difference is pharmacologically consequential: in the GPR55 antagonist quinoline aryl sulfonamide series, the presence of an N–H donor on the sulfonamide was identified as a critical determinant of potency, with the most potent antagonists (ML193, CID 1261822 and CID 1261290) all containing an N–H sulfamoyl linkage [1]. The diethyl analog CID 1306259, lacking this donor, exhibited GPR55 IC₅₀ >3.20×10⁴ nM—representing a >145-fold loss in potency compared to ML193 (IC₅₀ 221 nM) [2]. The target compound's ethylsulfamoyl group preserves this N–H donor while reducing steric bulk compared to diethyl, offering a distinct intermediate H-bond pharmacophore for SAR exploration .

GPR55 antagonist CB2 ligand hydrogen-bond donor sulfonamide SAR

Pyridin-4-yl vs. Phenyl at Quinoline 2-Position: Impact on CYP450 Off-Target Liability Profile

Replacement of the pyridin-4-yl group at the quinoline 2-position with a phenyl group profoundly alters the CYP450 inhibition profile. Analogs bearing the 2-(pyridin-4-yl)quinoline-4-carboxamide scaffold—such as N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL514730) and N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976)—exhibit measurable CYP2C9 and CYP3A4 inhibition with Kᵢ values of 113–125 nM and 700 nM, respectively [1]. In contrast, the 2-phenyl-substituted analog CID 1306259 (BDBM76078) showed no measurable CYP inhibition at comparable concentrations in the same screening panel, indicating that the pyridin-4-yl moiety introduces a specific CYP2C9/CYP3A4 interaction liability not present in 2-phenyl congeners [2]. The target compound, which retains the 2-(pyridin-4-yl) substitution, is therefore predicted to share this enhanced CYP engagement profile, making it a relevant tool for studying pyridinyl-mediated cytochrome P450 interactions distinct from 2-phenyl series compounds [3].

CYP2C9 inhibition CYP3A4 inhibition pyridinyl substitution off-target selectivity

Molecular Weight and Physicochemical Differentiation from GPR55 Probe ML193

The target compound (MW 432.5 g/mol) is substantially smaller than the optimized GPR55 probe ML193 (CID 1261822, MW 505.6 g/mol free base), a difference of 73.1 g/mol (~14.5% reduction in molecular weight) . ML193 incorporates three key structural features absent in the target compound: (i) 6,8-dimethyl substitution on the quinoline core, (ii) a dimethylisoxazol-5-yl group on the sulfamoyl moiety, and (iii) a pyridin-2-yl rather than pyridin-4-yl substituent [1]. Despite ML193's potent GPR55 antagonism (IC₅₀ 221 nM; >145-fold selective over CB1 and CB2), its higher molecular weight and greater lipophilicity may limit its utility in certain assay formats requiring higher aqueous solubility [2]. The target compound's smaller size and lower lipophilicity (predicted cLogP ~3.5 vs. ~4.2 for ML193) make it a more tractable scaffold for further optimization toward improved ligand efficiency metrics [3].

molecular weight optimization ligand efficiency drug-likeness GPR55 antagonist

Ethylsulfamoyl vs. Acetylsulfamoyl: Impact on Hydrolytic Stability and Synthetic Tractability

The ethylsulfamoyl group in the target compound provides a chemically stable sulfonamide linkage resistant to hydrolytic cleavage, in contrast to the acetylsulfamoyl group (–SO₂NHCOCH₃) present in analogs such as Flaviviruses-IN-3 (CID 1358755, CAS 420090-97-7) and N-[4-(acetylsulfamoyl)phenyl]-2-(4-ethylphenyl)quinoline-4-carboxamide (BDBM59916) [1]. The acetylsulfamoyl moiety contains an acylated sulfonamide nitrogen, which is susceptible to both enzymatic and chemical hydrolysis under acidic or basic conditions, potentially confounding long-term stability studies and in vitro assay reproducibility . The target compound's ethylsulfamoyl group, by contrast, contains a simple N-ethyl substituent that is not prone to hydrolysis, offering superior chemical stability for extended storage and assay use . Furthermore, the synthesis of ethylsulfamoyl derivatives proceeds via straightforward sulfonylation of the aniline precursor with ethanesulfonyl chloride, whereas acetylsulfamoyl analogs require additional acylation steps and orthogonal protection strategies, impacting procurement cost and synthetic scalability [2].

sulfonamide stability acetylsulfamoyl synthetic accessibility chemical procurement

Predicted Solubility Advantage: Pyridin-4-yl Basic Nitrogen Enables pH-Dependent Aqueous Solubility

The pyridin-4-yl substituent in the target compound contains a basic nitrogen (predicted pKₐ ~5.0–5.5) that is absent in the 2-phenyl analog CID 1306259 [1]. This basic center enables pH-dependent protonation, substantially increasing aqueous solubility at pH values below the pyridine pKₐ. The 2-phenyl analog, lacking this ionizable group, is predicted to have pH-independent but uniformly lower aqueous solubility [2]. A structurally related compound, 2-(pyridin-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide (same molecular formula C₂₃H₂₀N₄O₃S, MW 432.5 g/mol), has reported DMSO solubility of ≥62.5 mg/mL with warming, suggesting the pyridinyl-quinoline scaffold can achieve practically useful solubility in standard assay solvents [3]. The target compound with pyridin-4-yl substitution is expected to exhibit similar or enhanced solubility profiles, particularly in acidic buffers (pH <5.5) where the pyridine nitrogen is protonated .

aqueous solubility pH-dependent solubility pyridinyl basicity formulation

Recommended Research and Procurement Scenarios for N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide (CAS 879920-74-8)


SAR Probe for GPR55/CB2 Sulfamoyl Hydrogen-Bond Donor Requirement Studies

Use the target compound as a comparator to the diethylsulfamoyl analog CID 1306259 to directly test the hypothesis that a single N–H hydrogen-bond donor on the sulfamoyl group is necessary for GPR55 and CB2 receptor engagement. The diethyl analog (zero H-bond donors) showed no measurable activity (IC₅₀ >1.08×10⁴ nM at CB2; >3.20×10⁴ nM at GPR55), while ML193 (containing an N–H donor on a dimethylisoxazolylsulfamoyl group) achieved 221 nM potency at GPR55 [1]. The target compound, with exactly one N–H donor on an ethylsulfamoyl group, serves as the minimal H-bond donor probe to evaluate whether a single donor is sufficient or whether the isoxazole moiety in ML193 provides additional binding interactions [2].

CYP2C9/CYP3A4 Interaction Tool Compound with Pyridin-4-yl Pharmacophore

Deploy the target compound in CYP450 inhibition panels to characterize the contribution of the 2-(pyridin-4-yl)quinoline-4-carboxamide scaffold to CYP2C9 and CYP3A4 binding. Analogs bearing this scaffold (CHEMBL514730 and CHEMBL463976) exhibit Kᵢ values of 113–125 nM (CYP2C9) and 700 nM (CYP3A4), establishing a baseline for pyridinyl-mediated CYP engagement [1]. The target compound's combination of the pyridin-4-yl group with an ethylsulfamoylphenyl carboxamide allows researchers to disentangle the relative contributions of the quinoline 2-substituent and the 4-carboxamide moiety to CYP inhibition, data that are not obtainable with 2-phenyl analogs that lack measurable CYP activity [2].

Lead Optimization Starting Point with Favorable Ligand Efficiency Metrics

Select the target compound as a lower molecular weight, lower lipophilicity starting point for GPR55/CB2 lead optimization programs. Compared to the optimized probe ML193 (MW 505.6 g/mol, cLogP ~4.2), the target compound (MW 432.5 g/mol, cLogP ~3.5) provides 73 g/mol of molecular weight headroom and ~0.7 log units of lipophilicity headroom for property-guided optimization toward improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) [1]. This is especially relevant for CNS-targeted programs where lower molecular weight and lipophilicity correlate with improved brain penetration and reduced promiscuity [2].

Stable Reference Standard for Long-Term Assay Reproducibility Studies

Utilize the target compound as a chemically stable reference standard in assay reproducibility studies where acetylsulfamoyl-containing analogs (e.g., Flaviviruses-IN-3, CID 1358755) may degrade due to hydrolysis of the N-acyl sulfonamide bond [1]. The ethylsulfamoyl group's resistance to hydrolytic cleavage ensures consistent compound concentration over extended incubation periods (24–72 hours at 37°C, pH 7.4), reducing data variability caused by chemical instability [2]. This property is particularly valuable for slow-kinetic assays such as prolonged receptor internalization or gene expression studies where compound integrity must be maintained throughout the assay window [3].

Quote Request

Request a Quote for N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.